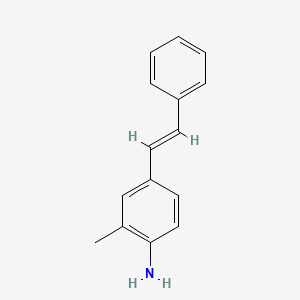

3-Methyl-4-stilbenamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73928-04-8 |

|---|---|

Molecular Formula |

C15H15N |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

2-methyl-4-[(E)-2-phenylethenyl]aniline |

InChI |

InChI=1S/C15H15N/c1-12-11-14(9-10-15(12)16)8-7-13-5-3-2-4-6-13/h2-11H,16H2,1H3/b8-7+ |

InChI Key |

DIUWMHRBWCFTSX-BQYQJAHWSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C=C/C2=CC=CC=C2)N |

Canonical SMILES |

CC1=C(C=CC(=C1)C=CC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformations of 3 Methyl 4 Stilbenamine and Its Analogs

Established Synthetic Routes for Stilbenamines

The synthesis of stilbenamines, which possesses both the stilbene (B7821643) backbone and an amino group, can be achieved through several established chemical routes. These methods often involve either forming the stilbene core first and then introducing the amine, or incorporating the nitrogen-containing group from the start of the synthesis.

A common and effective strategy for the synthesis of stilbenamines is the chemical reduction of a corresponding nitro-substituted stilbene. ontosight.ai For 3-Methyl-4-stilbenamine, the direct precursor would be 3-Methyl-4-nitrostilbene. This transformation is a cornerstone of aromatic amine synthesis due to the wide availability of nitroaromatic starting materials. The nitro group is reduced to a primary amine, a reaction that can be accomplished using various reducing agents. d-nb.info

Traditional methods for nitroarene reduction include catalytic hydrogenation and the use of metal reductants. d-nb.info For instance, the reduction of nitro-stilbenes can be carried out to produce compounds like 4'-Fluoro-4-stilbenamine. ontosight.ai More modern and selective methods have also been developed. A combination of sodium borohydride (B1222165) (NaBH₄) and a transition metal catalyst, such as iron(II) chloride (FeCl₂), has been shown to be highly chemoselective for reducing nitro groups while leaving other functional groups, like esters, intact. d-nb.info This method provides high yields and is practical for large-scale synthesis. d-nb.info Microbiological reduction using organisms like Escherichia coli has also been explored for converting nitro compounds to their corresponding amines. nih.gov

Table 1: Selected Reagents for Nitro Group Reduction

| Reducing Agent/System | Key Features | Typical Application |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | High efficiency, clean byproducts. | General reduction of nitroarenes. |

| Metal/Acid (e.g., Fe/HCl, Sn/HCl) | Classic method, cost-effective. | Béchamp reduction and similar processes. d-nb.info |

| Sodium Borohydride/FeCl₂ | High chemoselectivity, mild conditions. | Selective reduction in the presence of other reducible groups. d-nb.info |

The formation of the central carbon-carbon double bond of the stilbene scaffold is a critical step that can be achieved through several classic and modern condensation reactions. These reactions typically involve coupling two smaller aromatic precursors.

The Wittig reaction is a versatile method for preparing substituted stilbenes, often providing the trans-isomer stereospecifically. wiley-vch.de The reaction involves a benzylphosphonium salt and an aromatic aldehyde. The trans-isomer's lower solubility in the reaction solvent can facilitate its separation. wiley-vch.de

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride. wiley-vch.de In some cases, this reaction can lead to hydroxystilbenes through a simultaneous condensation-decarboxylation process. wiley-vch.de

Palladium-catalyzed cross-coupling reactions are also powerful tools for stilbene synthesis. The Heck coupling can form biaryl systems from aryl halides, while the Suzuki-Miyaura coupling uses boronic acids to create asymmetric stilbenes with high yields. For example, 4-stilbenecarboxaldehyde can be coupled with an arylboronic acid using a Pd(PPh₃)₄ catalyst to generate an arylstilbene derivative in 85% yield.

Table 2: Comparison of Key Condensation Reactions for Stilbene Synthesis

| Reaction | Precursors | Catalyst/Reagent | Key Advantages |

|---|---|---|---|

| Wittig Reaction | Benzylphosphonium salt, Aromatic aldehyde | Strong base (e.g., NaOMe) | High trans-selectivity, versatile. wiley-vch.de |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid | Classic method for cinnamic acid derivatives. wiley-vch.de |

| Heck Coupling | Aryl halide, Alkene | Palladium catalyst | Forms C-C bonds with good functional group tolerance. |

Directly introducing an amine group onto a pre-formed stilbene backbone or incorporating it during the synthesis is another key strategy. Reductive amination is a powerful and widely used one-pot method for synthesizing amines from carbonyl compounds. jocpr.comd-nb.info This approach involves the reaction of a ketone or aldehyde with an amine source, typically in the presence of a reducing agent. organic-chemistry.org While this is more common for producing secondary or tertiary amines by alkylating a primary amine, it can be adapted for primary amine synthesis using an ammonia (B1221849) source. organic-chemistry.org

Strategies for selective reductive amination aim to control regioselectivity and functional group compatibility. jocpr.com This can involve catalyst design, the use of protecting groups, or substrate modifications to direct the reaction to a specific site. jocpr.com Green and sustainable approaches have also been developed, utilizing alternative reducing agents like formic acid or hydrogen gas and employing solvent-free or aqueous reaction conditions. jocpr.com Photocatalytic hydroamination has also emerged as a method to functionalize alkenes with amino groups. researchgate.net

Advanced Synthetic Techniques for Stereoselective and Regioselective Functionalization

The biological activity of stilbene derivatives can be highly dependent on their specific isomerism. Therefore, advanced synthetic methods that control stereoselectivity (the spatial arrangement of atoms, e.g., E/Z isomers) and regioselectivity (the position of functional groups) are crucial.

The (E)- or trans-isomer of stilbenes often exhibits more potent biological activity than the (Z)- or cis-isomer. nih.gov Many synthetic routes, such as the Horner-Wadsworth-Emmons reaction, can be tuned to afford E-selectivity with high yields. nih.gov Conversely, Z-stilbenes can be synthesized from alkynes via methods like hydrosilylation or by using Lindlar's catalyst. nih.gov A metal-free approach for the stereospecific synthesis of (E)-stilbenes from 2H-pyran-2-ones has also been reported, which proceeds with complete (E)-stereospecificity and regioselectivity. researchgate.net

Regioselective synthesis is essential for creating specific substitution patterns. Palladium-catalyzed Negishi cross-coupling, for instance, has been used for the regioselective synthesis of E-stilbenes. nih.gov The regioselective carbolithiation of substituted ortho-amino-(E)-stilbenes can initiate cascade reactions to form complex heterocyclic scaffolds like quinolines. acs.org Furthermore, flow chemistry techniques have been employed to precisely control reaction times, enabling the regioselective synthesis of different stilbene isomers by managing the rapid cis-trans isomerization of intermediates. researchgate.net

Derivatization Strategies for Structure-Activity Relationship Studies (SAR) in Research Contexts

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. gardp.org By systematically modifying the structure of a lead compound like a stilbenamine, researchers can identify the key functional groups and structural features responsible for its effects. oncodesign-services.com This process involves synthesizing a series of analogs with slight structural modifications and testing their biological activity. oncodesign-services.comscirp.org For stilbenoids, SAR studies have been used to develop potent vasorelaxants and other biologically active molecules. nih.gov

The amine moiety of a stilbenamine is a prime target for derivatization in SAR studies due to its chemical reactivity and its potential to form key interactions with biological targets. N-substitution involves replacing one or both hydrogen atoms of the primary amine with other chemical groups. ontosight.ai

Modifying the amine can significantly alter the compound's physicochemical properties, such as lipophilicity, solubility, and basicity, which in turn influences its biological profile. oncodesign-services.com For example, in SAR studies of other heterocyclic compounds, introducing various alkyl or aryl groups, or incorporating linkers like piperidine, has been explored to probe the structural requirements for biological activity. frontiersin.org The introduction of polar substituents can impact properties like cLogP and solubility, while apolar moieties can enhance potency. frontiersin.org In the context of stilbenamines, creating N,N-dimethylated analogs is a common modification. ontosight.ai These SAR studies, guided by systematic derivatization, are essential for optimizing lead compounds into viable candidates for further development. mdpi.commdpi.com

Table 3: Examples of N-Substitution Strategies for SAR Studies

| Substitution Type | Example Moiety | Potential Impact on Properties | Rationale in SAR |

|---|---|---|---|

| N-Alkylation | Methyl, Isopropyl | Increases lipophilicity, alters steric bulk. frontiersin.org | To probe the size and nature of the binding pocket. |

| N-Acylation | Acetyl | Reduces basicity, introduces hydrogen bond acceptor. | To determine if a hydrogen bond donor is necessary for activity. |

| N-Arylation | Phenyl | Significantly increases steric bulk and lipophilicity. | To explore interactions with aromatic residues in a target. |

Substitutions on Aromatic Rings for Electronic and Steric Tuning

The chemical identity and position of substituents on the aromatic rings of stilbenamine derivatives are critical for modulating their electronic and steric characteristics. These modifications are foundational in fine-tuning the molecule's properties for specific applications, such as in the development of fluorescent probes or materials for organic electronics. smolecule.com The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) governs the electron density of the π-conjugated system, while the size and position of these groups dictate the steric environment around the stilbene core. nih.gov

Electronic Effects:

Substituents significantly influence the reactivity and electronic properties of the stilbene framework through a combination of inductive and resonance (or mesomeric) effects. smolecule.com

Electron-Donating Groups (EDGs): Groups such as amino (-NH₂), hydroxyl (-OH), and alkyl (-CH₃) are considered activating groups. mdpi.com They increase the electron density of the aromatic ring, making it more nucleophilic and generally increasing the rate of electrophilic aromatic substitution. youtube.com In this compound, the amino group at the C4 position and the methyl group at the C3 position both act as EDGs. The amino group, in particular, is a powerful activating group due to its ability to donate a lone pair of electrons into the aromatic system via resonance. This extended π-conjugation influences the molecule's photophysical properties, such as absorption and fluorescence. smolecule.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) are deactivating groups. They pull electron density away from the aromatic ring, making it less nucleophilic. ruc.dk Introducing an EWG, for instance a nitro group at the 4'-position of the second aromatic ring, would create a "push-pull" system. This type of substitution can lead to significant changes in the electronic absorption spectra and can enhance nonlinear optical properties.

The electronic character of substituents directly impacts the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). EDGs tend to raise the HOMO energy level, while EWGs lower the LUMO energy level, thereby reducing the HOMO-LUMO gap and often causing a bathochromic (red) shift in the absorption spectrum.

Steric Effects:

The size and location of substituents can impose steric hindrance, influencing the molecule's conformation and its ability to interact with other molecules or surfaces.

Conformational Changes: Bulky substituents placed near the ethylene (B1197577) bridge can force the aromatic rings to twist out of planarity. This disruption of planarity affects the π-orbital overlap across the molecule, which can, in turn, alter its electronic and photophysical properties. For example, replacing the hydrogen at the C2 position with a bulky tert-butyl group would likely have a more significant steric impact than the existing methyl group at C3.

Reaction Selectivity: Steric hindrance can also direct the outcome of chemical reactions. In electrophilic aromatic substitution reactions, a bulky substituent may block access to the adjacent ortho positions, favoring substitution at the less hindered para position. nih.gov For this compound, the positions available for further substitution on the first ring are C2, C5, and C6. The methyl group at C3 and the amino group at C4 will sterically and electronically influence which of these sites is most reactive.

The following interactive table summarizes the expected effects of various substituents on the aromatic rings of a stilbenamine core.

| Substituent (Group) | Position | Electronic Effect | Steric Effect | Potential Impact on Properties |

|---|---|---|---|---|

| -NO₂ (Nitro) | 4' | Strongly deactivating (EWG) | Moderate | Creates push-pull system, red-shifts absorption, enhances NLO properties. |

| -OCH₃ (Methoxy) | 4' | Activating (EDG) | Moderate | Increases electron density, may enhance fluorescence quantum yield. |

| -Br (Bromo) | 2' | Deactivating (EWG) by induction, weakly activating by resonance | Moderate | Can influence reaction pathways and introduce a site for further cross-coupling reactions. |

| -C(CH₃)₃ (tert-Butyl) | 2' | Weakly activating (EDG) | High | Induces ring twisting, disrupts planarity, may cause blue-shift in absorption. |

| -CN (Cyano) | 4' | Strongly deactivating (EWG) | Low | Lowers LUMO energy significantly, affects charge-transfer characteristics. |

Theoretical Approaches to Synthetic Route Design: Retrosynthetic Analysis Applications

Retrosynthetic analysis is a powerful strategy for devising synthetic routes to target molecules by systematically breaking them down into simpler, commercially available precursors. researchgate.net For a molecule like this compound, the analysis provides a logical framework for planning its construction.

The most prominent disconnection for stilbenes is across the central carbon-carbon double bond (the ethylene bridge). This disconnection points towards olefination reactions as the key forward-synthesis step. The two most common and effective methods for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. juliethahn.comwikipedia.org

Retrosynthetic Disconnection:

Applying this strategy to this compound (the Target Molecule ), we can make a C=C bond disconnection. This leads to two primary retrosynthetic pathways:

Pathway A (Wittig/HWE Approach 1):

Transform: Olefination.

Disconnection: Across the C=C bond.

Synthons: This disconnection yields two charged fragments, or synthons: a benzyl (B1604629) carbanion stabilized by a phosphorus group and a benzaldehyde (B42025) cation.

Synthon A1: A nucleophilic carbanion derived from 4-amino-3-methyltoluene.

Synthon B1: An electrophilic carbonyl carbon on benzaldehyde.

Synthetic Equivalents: These conceptual synthons correspond to real-world reagents.

Reagent A1: A phosphonium (B103445) ylide, such as (4-amino-3-methylbenzyl)triphenylphosphonium bromide, for a Wittig reaction, or a phosphonate (B1237965) ester like diethyl (4-amino-3-methylbenzyl)phosphonate for an HWE reaction. organic-chemistry.orgyoutube.com

Reagent B1: Benzaldehyde.

Pathway B (Wittig/HWE Approach 2):

Transform: Olefination.

Disconnection: Across the C=C bond (alternative pairing).

Synthons:

Synthon A2: A nucleophilic carbanion derived from toluene.

Synthon B2: An electrophilic carbonyl carbon on 4-amino-3-methylbenzaldehyde.

Synthetic Equivalents:

Reagent A2: Benzyltriphenylphosphonium bromide (for Wittig) or diethyl benzylphosphonate (for HWE).

Reagent B2: 4-Amino-3-methylbenzaldehyde.

Further retrosynthetic analysis would break down the substituted benzaldehyde and benzyl precursors. For instance, 4-Amino-3-methylbenzaldehyde (Reagent B2) can be disconnected via a Functional Group Interconversion (FGI) from a more stable precursor like 4-nitro-3-methylbenzaldehyde. The nitro group can be introduced via nitration of 3-methylbenzaldehyde (B113406) and subsequently reduced to the amine at a later stage in the synthesis. This avoids issues with the free amine group interfering with the olefination reaction conditions. The HWE reaction is often preferred for stilbene synthesis as it typically yields the (E)-alkene with high selectivity and the water-soluble phosphate (B84403) byproduct is easier to remove than the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.orgyoutube.com

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 4 Stilbenamine

Intrinsic Reactivity Profiles of Stilbenamine Systems

The reactivity of 3-Methyl-4-stilbenamine is fundamentally governed by the electronic and steric interplay between the amino group, the methyl group, and the stilbene (B7821643) framework. The stilbenamine system features a nucleophilic amino group and an electron-rich aromatic ring, making it susceptible to a range of chemical transformations.

The amine-activated ring of this compound is highly susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring dictate the regioselectivity of these reactions. The amino (-NH₂) group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance (+M effect). youtube.comwikipedia.org This donation of electron density significantly increases the nucleophilicity of the aromatic ring, making it much more reactive than benzene (B151609). libretexts.org

Simultaneously, the methyl (-CH₃) group at the 3-position is a weakly activating group that also directs incoming electrophiles to the ortho and para positions through an inductive effect (+I) and hyperconjugation. libretexts.org

In the case of this compound, the powerful ortho, para-directing influence of the amino group dominates. The positions ortho to the amino group (positions 3 and 5) and para to it (position 1, which is already substituted) are electronically enriched. However, since position 3 is already occupied by a methyl group, the primary sites for electrophilic attack are positions 5 and, to a lesser extent, position 2. The directing effects of the two groups are cooperative, both activating the ring. The amino group strongly directs to positions 3 and 5. The methyl group directs to positions 2, 4, and 6. The confluence of these effects strongly favors substitution at position 5, which is ortho to the amino group and meta to the methyl group. Steric hindrance from the adjacent stilbene moiety and the methyl group can also influence the distribution of products. imperial.ac.uk

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Group Influence | Predicted Reactivity |

| 2 | ortho to Methyl, meta to Amino | Moderately Favorable |

| 5 | ortho to Amino, meta to Methyl | Highly Favorable |

| 6 | para to Methyl, meta to Amino | Favorable |

This table is based on established principles of electrophilic aromatic substitution directing effects. wikipedia.orgorganicchemistrytutor.com

The lone pair of electrons on the nitrogen atom of the primary amine group in this compound makes it a potent nucleophile. chemguide.co.uk This nucleophilicity allows it to react with a variety of electrophiles. The reactivity of the amine is influenced by both its basicity and steric factors. masterorganicchemistry.com

Common reactions involving the nucleophilic amine include:

Alkylation: Reaction with alkyl halides, typically via an Sₙ2 mechanism, to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. youtube.com The presence of the bulky stilbene and methyl groups may sterically hinder this reaction to some extent compared to simpler primary amines. masterorganicchemistry.com

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This is a common and efficient reaction for aromatic amines. chemguide.co.uk For instance, reaction with ethanoyl chloride would yield N-(3-methyl-4-stilbenyl)ethanamide.

Reaction with Carbonyls: Nucleophilic addition to aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines. youtube.com

The nucleophilicity of the amine can be modulated by the reaction conditions. In strongly acidic solutions, the amino group is protonated to form an ammonium ion (-NH₃⁺), which is no longer nucleophilic and becomes a deactivating, meta-directing group. researchgate.net Conversely, in neutral or basic conditions, the free amine is available to act as a nucleophile. researchgate.net

The amine functionality in stilbenamine systems is susceptible to oxidation. The oxidation of primary aromatic amines can be complex, leading to a variety of products depending on the oxidant and reaction conditions.

Electrochemical studies on aniline (B41778) derivatives show that oxidation often proceeds via a one-electron transfer to form a radical cation. mdpi.com This intermediate can then undergo further reactions. For primary amines like this compound, potential oxidation pathways can lead to the formation of:

Nitroso and Nitro compounds: Through progressive oxidation of the nitrogen atom.

Azo compounds: Resulting from the coupling of intermediate species.

Quinone-imines: Formed by oxidation of the aminophenol-like structure, which can lead to polymerization or the formation of colored products. csu.edu.au

The oxidation can be initiated by chemical oxidants (e.g., peroxides, metal oxides) or electrochemically. mdpi.comchemrxiv.org The specific products formed are highly dependent on the reaction pathway, which is influenced by factors such as the solvent, pH, and the nature of the oxidizing agent. For example, oxidation of tertiary amines often involves the formation of an iminium cation intermediate. mdpi.comnih.gov While this compound is a primary amine, analogous intermediates could be involved in subsequent reactions if it were first alkylated.

Mechanistic Elucidation of Key Chemical Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and synthesizing desired products. This involves studying reaction rates and identifying transient species formed during the reaction.

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. For electrophilic aromatic substitution on the amine-activated ring of this compound, the reaction rate is expected to be significantly faster than that of benzene due to the strong activating nature of the amino group. libretexts.org

Reaction progress can be monitored using various analytical techniques:

Spectroscopy (UV-Vis, NMR): Changes in the concentration of reactants and products over time can be followed. For example, the formation of a colored product from an oxidation reaction could be monitored by UV-Vis spectroscopy.

Chromatography (GC, HPLC): Allows for the separation and quantification of components in the reaction mixture at different time points.

Many chemical reactions proceed through short-lived, high-energy reactive intermediates. lumenlearning.com Identifying these species is key to confirming a proposed reaction mechanism.

Electrophilic Aromatic Substitution: The key intermediate in EAS is the arenium ion (or sigma complex), a carbocation formed by the attack of the electrophile on the aromatic ring. organicchemistrytutor.com For this compound, the stability of the possible arenium ions determines the regioselectivity. The arenium ion formed by attack at position 5 is particularly stabilized by resonance, with the positive charge being delocalized onto the amino group, which is a major contributing factor to the observed ortho, para-directivity. organicchemistrytutor.com

Oxidation Reactions: The oxidation of amines can involve radical intermediates. nih.gov The initial step is often the formation of a nitrogen radical cation via a single electron transfer (SET). mdpi.comnih.gov This highly reactive species can then deprotonate to yield a carbon-centered radical or undergo other transformations. nih.gov Techniques like mass spectrometry and spectroscopy can sometimes be used to detect these short-lived intermediates. nih.govlumenlearning.com In some cases, the radical intermediates can lead to the formation of iminium cations, which are themselves reactive electrophilic species. mdpi.com

Table 2: Common Reactive Intermediates in Stilbenamine Reactions

| Reaction Type | Intermediate Species | Method of Detection/Inference |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | Inferred from product distribution and kinetic studies |

| Oxidation | Radical Cation, Iminium Cation | Mass Spectrometry, Spectroscopy, Chemical Trapping |

This table summarizes common intermediates whose existence is often inferred through experimental evidence and mechanistic studies on similar compounds. lumenlearning.comtaylorandfrancis.com

Computational Mechanistic Studies

Computational chemistry provides powerful tools for investigating reaction mechanisms, especially for determining the structures of transition states and calculating the energy barriers of reactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netruc.dk In chemical reactivity studies, DFT is widely used to locate transition state geometries and to calculate the activation energies (energy barriers) for elementary reaction steps. This information is crucial for predicting reaction rates and understanding the feasibility of different reaction pathways. For a molecule like this compound, DFT could be used to model reactions such as cis-trans isomerization, electrophilic attack on the aromatic rings, or oxidation pathways.

No specific DFT studies focused on the transition states and energy barriers of reactions involving this compound have been reported in the literature. Computational studies on unsubstituted stilbene and its other derivatives have been performed to understand their electronic properties and isomerization pathways, but this data cannot be directly extrapolated to this compound due to the electronic and steric influence of the methyl and amino substituents. researchgate.netacs.org

Table 2: Hypothetical DFT-Calculated Energy Barriers for Reactions of this compound

This table is a template illustrating how DFT results would be presented, as no specific data for this compound is available.

| Reaction Pathway | Transition State Structure | Calculated Energy Barrier (kcal/mol) | Computational Method/Basis Set |

| Cis-Trans Isomerization | Data not available | Data not available | e.g., B3LYP/6-31G(d) |

| Nitration at ortho- to amino | Data not available | Data not available | e.g., B3LYP/6-31G(d) |

| Nitration at ortho- to methyl | Data not available | Data not available | e.g., B3LYP/6-31G(d) |

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.govdntb.gov.ua Reactive MD simulations, using force fields that can describe bond formation and breaking, can be employed to explore complex reaction pathways and dynamics. acs.orgacs.org This method can reveal intermediates and transition states, providing a more complete picture of a reaction mechanism than static DFT calculations alone. For this compound, MD simulations could be used to study its behavior in different solvents, its interaction with biological macromolecules, or the dynamics of its isomerization in condensed phases.

There are no published molecular dynamics simulation studies that have investigated the reaction pathways of this compound. Such simulations would offer insight into how the molecule's conformational flexibility and its interactions with its environment influence its reactivity.

Based on a comprehensive search of the available scientific literature, there is a notable absence of specific research on the chemical reactivity and mechanistic details of this compound. While the methodologies for such investigations, including isotopic labeling, kinetic isotope effect studies, DFT calculations, and molecular dynamics simulations, are well-established, they have not yet been applied to this particular stilbene derivative. The functional groups present in this compound suggest a rich and complex reactivity, and future experimental and computational studies are needed to elucidate the mechanisms of its chemical transformations.

Advanced Spectroscopic and Analytical Characterization in Research

Structural Elucidation Techniques for Stilbenamine Derivatives

The precise determination of a molecule's three-dimensional arrangement and the identification of its constituent functional groups are foundational aspects of chemical analysis. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray Diffraction (XRD) are indispensable tools for the structural elucidation of stilbenamine derivatives.

FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. nih.gov It operates by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to different types of chemical bonds. thermofisher.com For 3-Methyl-4-stilbenamine, the FTIR spectrum would exhibit a series of characteristic absorption bands that serve as a molecular fingerprint. journalwjbphs.com

The primary amine (-NH2) group would be identifiable by N-H stretching vibrations, typically appearing as a medium-intensity, sharp doublet in the 3300-3500 cm⁻¹ region. instanano.com The aromatic rings of the stilbene (B7821643) core would produce C-H stretching bands between 3050 and 3100 cm⁻¹. instanano.com The aliphatic C-H bonds of the methyl group would show stretching vibrations in the 2840-3000 cm⁻¹ range. Furthermore, the carbon-carbon double bond (C=C) of the ethene bridge and the aromatic rings would result in stretching vibrations in the 1400-1650 cm⁻¹ region. researchgate.net Analysis of the FTIR spectrum allows researchers to confirm the presence of these key functional groups, thereby verifying the molecular structure. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Sharp (Doublet) |

| Aromatic Ring | C-H Stretch | 3050 - 3100 | Medium to Weak |

| Methyl Group (-CH₃) | C-H Stretch | 2840 - 3000 | Medium |

| Alkene/Aromatic | C=C Stretch | 1400 - 1650 | Variable |

| Aromatic Ring | C-H Bend (Out-of-plane) | 650 - 1000 | Strong |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. uzh.ch This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For compounds with conjugated systems, such as the stilbene core of this compound, the most significant electronic transitions are typically π → π* transitions. youtube.com

The extensive π-conjugated system in stilbenamine derivatives allows for the absorption of light in the UV or visible range. The wavelength of maximum absorbance (λ_max) is influenced by the extent of conjugation and the presence of substituent groups. shimadzu.com The amino group (-NH₂) on the aromatic ring acts as an electron-donating group (auxochrome), which can increase the λ_max by extending the conjugation through its non-bonding electrons (n → π* transitions are also possible but often less intense). researchgate.netyoutube.com The methyl group has a weaker, hyperconjugative effect. The position and intensity of these absorption bands are sensitive to solvent polarity and pH, which can alter the electronic distribution within the molecule. researchgate.net By analyzing the UV-Vis spectrum, researchers can characterize the electronic properties of the conjugated system. rsc.org

| Transition | Description | Typical Chromophores | Relative Energy |

|---|---|---|---|

| σ → σ | Electron promoted from a σ bonding orbital to a σ antibonding orbital. | Alkanes | High (Short Wavelength) |

| n → σ | Electron from a non-bonding orbital promoted to a σ antibonding orbital. | Compounds with heteroatoms (O, N, S) | Intermediate |

| π → π | Electron promoted from a π bonding orbital to a π antibonding orbital. | Alkenes, Alkynes, Aromatic Compounds | Low to Intermediate |

| n → π | Electron from a non-bonding orbital promoted to a π antibonding orbital. | Carbonyls, Imines, Nitro Compounds | Lowest (Long Wavelength) |

For this compound, obtaining a suitable single crystal would allow for its complete structural elucidation via XRD. The analysis would reveal the planarity of the stilbene core, the orientation of the methyl and amino substituents relative to the aromatic rings, and the packing arrangement of molecules within the crystal lattice. scispace.com This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, which can significantly influence the material's bulk properties. researchgate.netresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation in Research

In chemical synthesis, achieving high purity of the target compound is essential. Chromatographic techniques are the primary methods for both assessing the purity of a sample and for isolating the desired product from a reaction mixture. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for these purposes.

For a compound like this compound, Reverse-Phase HPLC (RP-HPLC) is a particularly suitable method for purity analysis. In this technique, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity is determined by the presence of a single, sharp peak in the chromatogram, with the retention time being characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate).

For isolation on a research scale, semi-preparative or preparative HPLC can be used. nih.gov This allows for the separation of the target compound from byproducts and starting materials, yielding a highly purified sample for subsequent analysis and experimentation. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), can also be used for purity assessment, especially if the compound is thermally stable and volatile. electronicsandbooks.com

Fluorescence Spectroscopy and Photophysical Characterization as Research Tools

Stilbene and its derivatives are well-known for their fluorescent properties, making fluorescence spectroscopy a vital tool for their characterization. researchgate.net This technique provides information about the electronic excited states of a molecule and the pathways by which it returns to the ground state.

Fluorescence spectroscopy involves exciting a molecule with light at its absorption wavelength and then measuring the light emitted as the molecule relaxes from its lowest singlet excited state (S₁) to the ground state (S₀). The resulting emission spectrum is typically a mirror image of the absorption band and is shifted to a longer wavelength (lower energy), a phenomenon known as the Stokes shift. researchgate.net

This compound, with its electron-donating amino group and conjugated π-system, can be classified as a "push-pull" stilbene. researchgate.net Such molecules often exhibit interesting photophysical properties, including a large Stokes shift, particularly in polar solvents. researchgate.net The excitation wavelength corresponds to the λ_max observed in the UV-Vis absorption spectrum. The emission wavelength, fluorescence quantum yield (the ratio of photons emitted to photons absorbed), and fluorescence lifetime are key parameters that characterize the compound's emissive properties. researchgate.net These properties are highly sensitive to the molecular environment, including solvent polarity and viscosity, making stilbenamine derivatives potential candidates for use as fluorescent probes. nih.gov

Quantum Yield Measurements and Lifetime Studies

Research into the photochemistry of aminostilbenes has revealed a phenomenon known as the "meta-amino effect." This effect describes the observation that 3-aminostilbene derivatives tend to exhibit substantially higher fluorescence quantum yields and longer fluorescence lifetimes compared to their 4-aminostilbene (B1224771) counterparts. This is attributed to a larger barrier for torsional rotation in the excited state for the 3-amino isomers, which reduces the rate of non-radiative decay pathways like trans-cis isomerization.

For instance, while trans-4-aminostilbene and its N,N-dimethylated analog are known for their weak fluorescence, derivatives of 3-aminostilbene display enhanced emission. ntu.edu.twnih.gov This suggests that this compound, which contains a primary amino group at the 4-position, would likely exhibit a relatively low quantum yield and a short lifetime, characteristic of other 4-aminostilbenes. The additional methyl group at the 3-position is not expected to fundamentally alter this behavior, although it may cause minor shifts in the photophysical parameters.

The introduction of N-phenyl substituents to 4-aminostilbenes has been shown to dramatically increase fluorescence quantum yields by an order of magnitude or more. ntu.edu.twnih.gov This "amino conjugation effect" results from a more planar geometry around the nitrogen atom and an excited state with a larger charge-transfer character, which disfavors photoisomerization. ntu.edu.tw

The following table summarizes the photophysical data for selected aminostilbene (B8328778) derivatives, providing a comparative basis for estimating the properties of this compound.

| Compound Name | Solvent | Quantum Yield (Φf) | Lifetime (τf) [ns] |

| 4-Aminostilbene | Hexane | 0.02 | Not Reported |

| 4-N,N-Dimethylaminostilbene | Hexane | 0.04 | Not Reported |

| 4-(N-Phenylamino)stilbene | Hexane | 0.43 | 1.1 |

| 4-(N,N-Diphenylamino)stilbene | Hexane | 0.77 | 1.4 |

This table presents data for compounds structurally related to this compound to provide context due to the absence of direct experimental data for the specified compound. Data sourced from ntu.edu.tw.

Solvatochromic Effects for Environmental Probing

Specific studies detailing the solvatochromic effects of this compound are not available in the published literature. However, the behavior of aminostilbene derivatives in different solvents provides a strong indication of the expected properties. Donor-acceptor stilbenes, including those with an amino group, typically exhibit significant solvatochromism, meaning their absorption and emission spectra shift in response to the polarity of the solvent.

This effect arises from a change in the dipole moment of the molecule upon electronic excitation. Aminostilbenes generally possess a larger dipole moment in the excited state than in the ground state due to intramolecular charge transfer (ICT) from the electron-donating amino group to the stilbene backbone. In polar solvents, the excited state is stabilized more than the ground state, leading to a red shift (a shift to longer wavelengths) in the fluorescence spectrum.

Analysis of both 3-aminostilbene and 4-aminostilbene derivatives has shown that both classes of compounds have substantially larger excited-state dipole moments compared to their ground-state counterparts. ntu.edu.twnih.gov This indicates that stilbenes with an amino group at either position are sensitive environmental probes. The magnitude of the spectral shift (Stokes shift) correlates with solvent polarity, allowing these molecules to be used to characterize the local environment, for example, in biological systems or polymer matrices.

For 4-aminostilbene derivatives, the introduction of N-phenyl groups not only enhances fluorescence but also results in a pronounced red shift in both absorption and fluorescence spectra, indicating a significant charge-transfer character in the excited state. ntu.edu.tw It is therefore reasonable to predict that this compound would also display positive solvatochromism, with its emission spectrum shifting to longer wavelengths as the solvent polarity increases. The primary amino group at the 4-position would act as the electron donor, making the molecule sensitive to its environment.

The table below shows the absorption and fluorescence maxima for related aminostilbenes in two different solvents, illustrating the typical solvatochromic red shift.

| Compound Name | Solvent | Absorption Max (λabs) [nm] | Fluorescence Max (λfl) [nm] | Stokes Shift (Δνst) [cm⁻¹] |

| 4-Aminostilbene | Hexane | 328 | 374 | 3900 |

| Acetonitrile | 344 | 445 | 6900 | |

| 4-N,N-Dimethylaminostilbene | Hexane | 345 | 390 | 3500 |

| Acetonitrile | 368 | 480 | 6900 | |

| 4-(N-Phenylamino)stilbene | Hexane | 360 | 408 | 3400 |

| Acetonitrile | 374 | 512 | 8200 |

This table illustrates the solvatochromic behavior of compounds structurally related to this compound. The data highlights the characteristic red shift in polar solvents. Data sourced from ntu.edu.tw.

Theoretical and Computational Chemistry of 3 Methyl 4 Stilbenamine

Electronic Structure and Bonding Analysis

The electronic structure and bonding characteristics of 3-methyl-4-stilbenamine are fundamental to understanding its reactivity, spectroscopic properties, and potential applications. Computational methods provide powerful tools to probe these features at the molecular level.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model the electronic structure of molecules. conicet.gov.aracmm.nl For this compound, these calculations can provide deep insights into both its ground and excited electronic states.

Ground State Properties: DFT calculations, often using functionals like B3LYP, would be employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms. conicet.gov.arresearchgate.net These calculations yield crucial electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. chemrxiv.org A smaller gap generally suggests that the molecule is more polarizable and more readily excited.

In this compound, the HOMO is expected to be localized primarily on the electron-rich amino- and methyl-substituted phenyl ring and the ethylene (B1197577) bridge, which are areas with higher electron density. Conversely, the LUMO would likely be distributed over the unsubstituted phenyl ring and the ethylene bridge. The amino group, being a strong electron-donating group, would significantly raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted stilbene (B7821643).

Excited State Properties: Time-Dependent DFT (TD-DFT) is the standard method for investigating the electronic excited states of molecules. conicet.gov.ar This approach allows for the calculation of vertical excitation energies, which correspond to the absorption of light in UV-visible spectroscopy. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations are crucial for understanding the photophysical and photochemical behavior of the molecule, including its potential for fluorescence and photoisomerization. chemrxiv.org

Table 1: Illustrative Data from DFT Calculations for a Stilbenamine Derivative This table presents typical data that would be generated from DFT/B3LYP calculations. Specific values for this compound require dedicated computational studies.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Ground State Energy | -X Hartrees | Total electronic energy of the optimized geometry. |

| HOMO Energy | -5.2 eV | Indicates the electron-donating capability. |

| LUMO Energy | -1.1 eV | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap | 4.1 eV | Relates to chemical reactivity and stability. chemrxiv.org |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

| First Excitation Energy (TD-DFT) | 3.8 eV (326 nm) | Corresponds to the main UV absorption band. |

Conformational Analysis and Isomerism (cis/trans)

Like all stilbenes, this compound can exist as two distinct geometric isomers: cis (Z) and trans (E), defined by the relative positions of the phenyl rings across the central double bond.

Cis/Trans Isomerism: The trans isomer is generally the more thermodynamically stable form due to reduced steric hindrance between the two bulky phenyl rings. core.ac.uk The cis isomer is sterically crowded, forcing the phenyl rings to twist out of the plane of the double bond, which disrupts π-conjugation and raises the molecule's energy. Computational methods can precisely quantify this energy difference (ΔE = E_cis - E_trans). core.ac.uk

Conformational Preferences: Beyond the major cis/trans isomerism, conformational flexibility exists due to rotation around the single bonds connecting the phenyl rings to the ethylene bridge. A potential energy surface (PES) scan can be performed computationally by systematically rotating these dihedral angles to identify the lowest energy conformers for both the cis and trans isomers. nih.govresearchgate.net For the trans isomer of this compound, a near-planar conformation is expected to be the most stable, maximizing π-conjugation across the entire molecule. For the cis isomer, the calculations would reveal the specific twist angles of the phenyl rings that minimize steric repulsion. mdpi.com

Table 2: Hypothetical Relative Energies of this compound Isomers and Conformers This table illustrates the expected relative stability. Actual values would be determined via computational analysis.

| Isomer/Conformer | Dihedral Angle (Phenyl-C=C-Phenyl) | Hypothetical Relative Energy (kcal/mol) | Expected Stability |

|---|---|---|---|

| trans (Planar) | ~180° | 0.0 | Most Stable |

| trans (Twisted) | ~150° | +1.5 | Less Stable |

| cis (Twisted) | ~0° (with out-of-plane rings) | +3 to +5 | Less Stable than trans |

| Transition State (Isomerization) | ~90° | +40 to +50 | Least Stable |

Molecular Electrostatic Surface Potential (MESP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive behavior of a molecule. nih.govscribd.com It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. This visualization reveals regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, an MESP analysis would highlight specific reactive sites:

Nucleophilic Regions: The most negative electrostatic potential (typically colored red on an MESP map) would be concentrated around the nitrogen atom of the amino group due to its lone pair of electrons. dntb.gov.uadergipark.org.tr This region is the primary site for electrophilic attack, such as protonation or interaction with Lewis acids. The π-systems of the phenyl rings and the double bond also represent areas of negative potential, making them susceptible to electrophilic addition reactions.

Electrophilic Regions: Positive electrostatic potential (typically colored blue) would be located around the hydrogen atoms of the amino group and, to a lesser extent, the other hydrogen atoms in the molecule. These sites are susceptible to attack by nucleophiles.

The MESP provides a clear, visual guide to how this compound would interact with other molecules, substrates, or biological receptors, making it a powerful tool for predicting intermolecular interactions. dergipark.org.trresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Stilbenamines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity or a specific chemical property. wikipedia.orgnih.govjocpr.com

To develop a QSAR model for a series of stilbenamine derivatives, including this compound, one would first need a dataset of compounds with experimentally measured biological activity (e.g., enzyme inhibition, cytotoxicity, or antioxidant potential). mdpi.comnih.gov

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These numerical values represent different aspects of the molecular structure and can be categorized as:

1D/2D Descriptors: Molecular weight, atom counts, topological indices.

3D Descriptors: Molecular shape, volume, surface area.

Physicochemical Descriptors: LogP (lipophilicity), polarizability, dipole moment, and quantum chemical descriptors like HOMO/LUMO energies. mdpi.com

Model Building: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a subset of these descriptors to the observed biological activity. ljmu.ac.uk

A hypothetical QSAR model might look like: Activity = c0 + c1(LogP) + c2(HOMO Energy) + c3*(Molecular Shape Index)

Once validated, this model could be used to predict the activity of new, unsynthesized stilbenamine derivatives, guiding the design of more potent compounds. nih.govnih.gov

The primary utility of a QSAR model is not just prediction but also interpretation. nih.govresearchgate.net By analyzing the descriptors that appear in the final model, researchers can understand which structural features are most important for a given activity. researchgate.netpurdue.edu

For a series of compounds related to this compound, a QSAR study could reveal:

Influence of the Amino Group: The model would likely show that descriptors related to the electron-donating capacity of the amino group (e.g., partial charge on the nitrogen atom, HOMO energy) are strongly correlated with activity, quantifying its importance.

Effect of the Methyl Group: The model could determine whether the methyl group's contribution is primarily steric (related to its size) or electronic (related to its weak electron-donating nature).

Positional Importance: By comparing this compound with other isomers (e.g., 2-methyl-4-stilbenamine), the QSAR model could highlight the critical importance of the substitution pattern on the phenyl ring for the desired functionality.

Such insights are invaluable for the rational design of new stilbenamine-based molecules with tailored reactivity and functionality for applications in materials science or medicinal chemistry. beilstein-journals.org

Theoretical Studies of Non-Covalent Interactions

Non-covalent interactions play a pivotal role in determining the supramolecular architecture, crystal packing, and biological activity of molecules like this compound. nih.govmdpi.com These interactions, though weaker than covalent bonds, collectively govern the three-dimensional arrangement of molecules in the solid state and their interactions with biological targets. mdpi.com Computational chemistry provides powerful tools to elucidate the nature and strength of these subtle yet crucial forces. researchgate.net Theoretical studies on this compound would likely focus on hydrogen bonds, π-π stacking, and C-H•••π interactions, which are anticipated to be the dominant non-covalent forces in this molecule.

The molecular structure of this compound, featuring an amino group, a methyl group, and two aromatic rings connected by a double bond, allows for a variety of non-covalent interactions. The amino group can act as a hydrogen bond donor, while the nitrogen atom and the π-systems of the aromatic rings can act as hydrogen bond acceptors. The presence of aromatic rings suggests the likelihood of π-π stacking and C-H•••π interactions, which are significant in the stabilization of crystal structures and in molecular recognition processes. mdpi.com

Modern theoretical tools such as Density Functional Theory (DFT), the Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots are instrumental in understanding these interactions. nih.govnih.gov DFT calculations can be employed to determine the optimized geometry of molecular dimers and to calculate their interaction energies. researchgate.net The QTAIM analysis can characterize the nature of the interactions by analyzing the electron density at bond critical points. nih.gov NCI plots provide a visual representation of non-covalent interactions in real space, allowing for their identification and characterization. nih.gov

Detailed Research Findings

While specific experimental or extensive theoretical studies on the non-covalent interactions of this compound are not widely available, we can hypothesize the focus of such research based on similar molecules. A computational study would likely investigate various possible dimers of this compound to understand its self-assembly. The interaction energies for different dimeric configurations would be calculated to identify the most stable arrangements.

The following interactive table represents hypothetical data from a DFT study on various dimers of this compound, illustrating the kind of results such a study would yield. The interaction energies (ΔE) are corrected for basis set superposition error (BSSE).

| Dimer Configuration | Predominant Interaction Type(s) | Interaction Energy (ΔE) (kcal/mol) |

| Head-to-tail | N-H•••N hydrogen bond, C-H•••π | -8.5 |

| Parallel-displaced | π-π stacking | -5.2 |

| T-shaped | C-H•••π | -3.8 |

| Amino-aromatic | N-H•••π | -4.5 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational studies on non-covalent interactions.

Such a theoretical investigation would provide a detailed understanding of the intermolecular forces that govern the supramolecular chemistry of this compound. The characterization of these non-covalent interactions is crucial for predicting the crystal structure and for designing new materials with desired properties. nih.gov Moreover, understanding how this molecule interacts with itself and with other molecules is fundamental for any potential application in materials science or medicinal chemistry. mdpi.com

Non Pharmacological Research Applications and Material Science Orientations

Advanced Materials Science Applications

Integration into Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

There is no research available on the use of 3-Methyl-4-stilbenamine in the fabrication of OLEDs or as a fluorescent material.

Utilization as Dyes in Polymeric Matrices for Optoelectronic Composites

No studies have been found that investigate the application of this compound as a dye within polymeric matrices for the development of optoelectronic composites.

Exploration in Sensor Technologies for Chemical Detection and Environmental Changes

The potential of this compound in the development of chemical sensors for environmental monitoring or other detection purposes has not been explored in any known research.

Photochemistry and Photophysical Applications in Chemical Research

Photoisomerization Studies

There are no documented studies on the photoisomerization of this compound.

Excited State Dynamics and Energy Transfer Processes

The excited-state dynamics and energy transfer properties of this compound have not been the subject of any scientific investigation found in the available literature.

Mechanistic Insights into Biological Activity Non Clinical Focus

Cellular and Subcellular Mechanism Studies (In Vitro and In Vivo Non-Clinical Models)

The biological activities of stilbene (B7821643) compounds at the cellular and subcellular levels have been a subject of extensive research. These studies, primarily in in vitro and non-clinical in vivo models, offer insights into how these molecules interact with and influence fundamental biological processes.

These effects are often attributed to the interaction of stilbenes with key regulatory proteins involved in cell cycle progression and apoptosis. The structural characteristics of the stilbene backbone, including the presence and position of hydroxyl, methoxy (B1213986), and in the case of 3-Methyl-4-stilbenamine, methyl and amino groups, are believed to play a crucial role in determining the potency and selectivity of these anti-proliferative effects.

| Stilbene Compound | Cell Line | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Resveratrol (B1683913) | Various Cancer Cell Lines | Inhibition of Proliferation | Cell Cycle Arrest, Apoptosis Induction |

| Pterostilbene (B91288) | Various Cancer Cell Lines | Inhibition of Proliferation | Induction of Apoptosis, Anti-metastatic Effects |

| Combretastatin A-4 | Various Cancer Cell Lines | Potent Inhibition of Proliferation | Disruption of Microtubule Polymerization |

The biological effects of stilbenes are underpinned by their interactions with a diverse array of biological macromolecules. These interactions can lead to the modulation of enzymatic activity and the activation or inhibition of cellular receptors. While the specific molecular targets of this compound have not been elucidated, the broader stilbene class is known to interact with several key proteins.

Enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory responses, are known targets for some stilbenes. Furthermore, stilbenes have been shown to interact with various kinases, which are critical components of cellular signaling pathways. In terms of receptors, stilbenes have been reported to bind to estrogen receptors, which may contribute to their effects on hormone-dependent cancers. The specific binding affinity and mode of interaction are highly dependent on the substitution pattern of the stilbene core. The methyl and amino groups on this compound would be expected to significantly influence its binding characteristics compared to other stilbenes.

Molecular Pathways and Signaling Mechanisms

The diverse biological activities of stilbenes can be traced back to their ability to modulate key molecular pathways and signaling mechanisms within the cell. These pathways govern a wide range of cellular functions, from stress responses to inflammation and neurotransmission.

Many stilbene compounds exhibit potent antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate the activity of antioxidant enzymes. The phenolic hydroxyl groups present in many stilbenes are key to their radical-scavenging activity. While this compound possesses a different substitution pattern, the stilbene backbone itself contributes to its redox properties.

In non-clinical models, stilbenes have been shown to directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). Additionally, they can indirectly exert antioxidant effects by upregulating the expression and activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), through the activation of transcription factors like Nrf2.

| Antioxidant Mechanism | Description | Examples in Stilbene Compounds |

|---|---|---|

| Direct Radical Scavenging | Donation of a hydrogen atom or an electron to neutralize free radicals. | Scavenging of DPPH, ABTS, and other radicals by resveratrol and oxyresveratrol. |

| Modulation of Antioxidant Enzymes | Upregulation of the expression and/or activity of endogenous antioxidant enzymes. | Increased expression of SOD, CAT, and GPx by pterostilbene in various cell and animal models. |

| Activation of Nrf2 Pathway | Induction of the Nrf2 transcription factor, which regulates the expression of antioxidant genes. | Activation of the Nrf2-ARE pathway by various stilbene derivatives. |

The anti-inflammatory properties of stilbenes are well-documented in a variety of non-clinical models. These effects are largely mediated by the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.

Stilbenes have been shown to inhibit the activation of NF-κB, a master regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. The inhibition of various components of the MAPK pathway (e.g., ERK, JNK, p38) by stilbenes also contributes to their anti-inflammatory effects. Although direct evidence for this compound is lacking, its structural similarity to other bioactive stilbenes suggests it may also possess anti-inflammatory properties through the modulation of these pathways.

Emerging research suggests that some stilbene compounds can influence neurotransmitter systems, pointing to their potential as neuroprotective agents. Studies on related compounds have shown effects on dopaminergic, serotonergic, and glutamatergic systems in non-clinical settings.

For example, certain stilbene derivatives have been found to modulate the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters like dopamine (B1211576) and serotonin. Others have been shown to interact with neurotransmitter receptors, such as dopamine and GABA receptors. Pterostilbene, for instance, has been observed to reverse cognitive behavioral deficits and modulate dopamine release in aged rats. These findings suggest that stilbenes, potentially including this compound, could have a modulatory role in neurotransmission, although further research is needed to confirm these effects and elucidate the underlying mechanisms.

Structure-Activity Relationships (SAR) of Biological Effects in Non-Clinical Settings

The structure-activity relationship (SAR) of a compound is a critical area of study in medicinal chemistry, providing a framework for understanding how the chemical structure of a molecule influences its biological activity. For this compound, the arrangement and nature of its functional groups are pivotal in defining its interactions with biological targets.

Impact of Substituents on Molecular Interactions

The biological activity of stilbene derivatives can be significantly modified by the presence of different substituents on the aromatic rings. nih.gov In the case of this compound, the methyl and amino groups are key determinants of its molecular interactions.

The amino group at the 4-position is a strong electron-donating group, which can increase the electron density of the aromatic system. This enhanced electron density can facilitate stronger π-π stacking interactions with aromatic residues in the binding pockets of target proteins. dntb.gov.ua Furthermore, the amino group can act as a hydrogen bond donor, forming crucial hydrogen bonds with amino acid residues such as aspartate, glutamate, or asparagine, thereby anchoring the molecule within the binding site.

The methyl group at the 3-position, while less polar than the amino group, also influences biological activity. As an electron-donating group, it can further enhance the electron-rich nature of the phenyl ring. Its steric bulk can also play a role in the selectivity of the compound for specific targets. Depending on the topology of the binding pocket, the methyl group can either promote a favorable conformational lock or introduce steric hindrance that prevents binding to off-target molecules.

Table 1: Predicted Impact of Substituents on Molecular Interactions of this compound

| Substituent | Position | Electronic Effect | Potential Molecular Interactions |

| Amino Group | 4 | Electron-Donating | Hydrogen Bond Donor, π-π Stacking |

| Methyl Group | 3 | Electron-Donating | van der Waals Interactions, Steric Influence |

Stereochemical Influence on Biological Pathways

Stereochemistry plays a pivotal role in the biological activity of many compounds, as biological systems are inherently chiral. nih.gov For this compound, the presence of a double bond between the two phenyl rings gives rise to cis (Z) and trans (E) isomers. These geometric isomers can have profoundly different biological activities due to their distinct three-dimensional shapes.

The trans-isomer of stilbene derivatives is typically more stable and planar than the cis-isomer. This planarity can facilitate more effective intercalation into DNA or better fit into the planar binding sites of certain enzymes. In contrast, the cis-isomer is non-planar, with the phenyl rings twisted out of the plane of the double bond. This twisted conformation can be advantageous for binding to non-planar or more flexible binding sites.

The differential biological activity of stereoisomers is a well-documented phenomenon. For instance, in other classes of compounds, one enantiomer may exhibit potent therapeutic effects while the other is inactive or even toxic. researchgate.net While specific studies on the stereoisomers of this compound are not available, it is reasonable to infer from the broader principles of medicinal chemistry that the cis and trans isomers would interact differently with biological targets. This difference in interaction could lead to variations in pathway activation or inhibition, ultimately resulting in distinct biological outcomes. The stereoselective uptake by cellular transport systems can also contribute to the differential activity of isomers. nih.gov

Table 2: Predicted Stereochemical Influence on Biological Pathways of this compound

| Isomer | Conformation | Potential Biological Implication |

| trans-(E) | Planar | Favorable for binding to planar target sites (e.g., DNA intercalation) |

| cis-(Z) | Non-planar (Twisted) | May bind preferentially to non-planar or flexible binding pockets |

Future Directions and Emerging Research Avenues for 3 Methyl 4 Stilbenamine

Development of Green Chemistry Approaches for Sustainable Synthesis

The future synthesis of 3-Methyl-4-stilbenamine and its derivatives will increasingly prioritize sustainability. Green chemistry principles are paramount to reducing the environmental impact of chemical production. Research is anticipated to move away from traditional synthesis methods that often rely on hazardous solvents and harsh reaction conditions.

Future synthetic strategies will likely focus on:

Solvent-Free Reactions: Techniques such as ball-milling and solid-phase synthesis can eliminate the need for solvents, thereby reducing environmental pollution and simplifying purification processes. google.com

Heterogeneous Catalysis: The use of reusable solid catalysts, such as palladium supported on hydrotalcite or nano-titania, offers a greener alternative to homogeneous catalysts. uliege.beias.ac.in These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity, making the process more economically viable and environmentally friendly. ias.ac.in

Alternative Energy Sources: Microwave-assisted and photochemical reactions can accelerate reaction times and reduce energy consumption compared to conventional heating methods. researchgate.net

Bio-catalysis: The use of enzymes as catalysts in the synthesis of stilbene (B7821643) derivatives is a promising avenue that can lead to highly selective reactions under mild conditions.

The adoption of these green methodologies aims to improve key sustainability metrics in the synthesis of stilbenoids.

Table 1: Comparison of Green Chemistry Metrics for Different Synthetic Approaches

| Metric | Traditional Synthesis | Green Synthesis Approach | Potential Improvement |

| Atom Economy | Moderate to High | Very High (e.g., 93%) ias.ac.in | Increased efficiency, less waste |

| Reaction Mass Efficiency (RME) | Variable | High (e.g., 91%) ias.ac.in | Reduced material usage |

| E-Factor (Environmental Factor) | High | Low (e.g., 0.09) ias.ac.in | Significantly less waste generated |

| Process Mass Intensity (PMI) | High | Low (e.g., 1.09) ias.ac.in | More sustainable process |

| Solvent Use | Often high, using VOCs | Minimal to none | Reduced environmental pollution |

| Catalyst | Often homogeneous, single-use | Heterogeneous, recyclable | Lower cost, less metal contamination |

These approaches, which have shown success for related compounds, represent a clear and necessary path forward for the sustainable production of this compound. ias.ac.inresearchgate.net

Leveraging Artificial Intelligence and Machine Learning for Predictive Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science, and this compound is a prime candidate for this data-driven approach. nih.govscribd.com By analyzing vast datasets of chemical structures and their corresponding properties, AI/ML algorithms can identify complex structure-property relationships that are not immediately obvious to human researchers. nih.gov

Future research will likely involve:

Property Prediction: Training ML models on existing data for stilbene derivatives to accurately predict the optical, electronic, and thermal properties of novel, unsynthesized this compound analogues. researchgate.net This predictive capability can significantly reduce the number of "trial-and-error" experiments required. nih.gov

Inverse Design: Employing generative models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), to design new this compound derivatives with specific, desired properties from the outset. youtube.comarxiv.org For example, an algorithm could be tasked to design a molecule with a specific fluorescence wavelength and quantum yield.

High-Throughput Virtual Screening: Using ML-based surrogate models to rapidly screen vast virtual libraries of potential this compound derivatives, identifying the most promising candidates for synthesis and experimental validation. arxiv.org

Exploration of Hybrid Molecular Architectures incorporating Stilbenamine Motifs

Creating hybrid molecules by covalently linking two or more distinct chemical moieties is a powerful strategy for developing materials with multifunctional or enhanced properties. nih.gov The this compound core can serve as an excellent building block for such hybrid architectures.

Emerging research avenues include:

Pharmacological Hybrids: In medicinal chemistry, stilbene structures are known pharmacophores. nih.gov Future work could involve creating hybrid molecules by linking this compound with other bioactive agents (e.g., anticancer drugs, anti-inflammatory agents) to develop multi-target-directed drug candidates. nih.govmdpi.com

Polymer Conjugates: Incorporating the this compound motif into polymer backbones or as pendant groups. This could lead to the development of novel fluorescent polymers, materials for organic light-emitting diodes (OLEDs), or sensors. nih.gov

Dye-Sensitized Materials: Coupling this compound with other chromophores or electron-accepting/donating groups to create complex dyes for applications in solar cells or as molecular probes.

The design of these hybrids will focus on synergistically combining the properties of the stilbenamine core with those of the linked moieties to achieve functionalities that neither component possesses alone.

Advanced Applications in Photonics and Plasmonics

The inherent photophysical properties of the stilbene core make this compound a promising candidate for applications in photonics and plasmonics. researchgate.net These fields manipulate light at the micro- and nanoscale, respectively, and rely on materials with specific optical responses.

Future research directions are expected to focus on:

Nonlinear Optics (NLO): Stilbene derivatives are known to exhibit significant NLO properties. The specific substitution pattern of this compound could be optimized to enhance these effects for applications in optical switching, frequency conversion, and optical data storage.

Plasmon-Enhanced Fluorescence: The interaction of fluorescent molecules with plasmonic nanoparticles can dramatically enhance their emission intensity. mdpi.com Research could explore the coupling of this compound with gold or silver nanoparticles to create highly sensitive biosensors or brighter imaging agents. mdpi.comnih.gov The nanoparticles act as nanoantennas, concentrating the electromagnetic field and increasing the molecule's light absorption and emission. mdpi.com

Sensing and Imaging: The fluorescence of this compound may be sensitive to its local environment (e.g., polarity, pH, presence of specific ions). This could be exploited to develop fluorescent probes for chemical sensing or advanced microscopy applications, including dark-field microscopy where plasmonic nanoparticles can act as contrast agents. nih.govresearchgate.net

These applications leverage the molecule's ability to interact with and manipulate light, opening doors to next-generation optical technologies.

Deeper Integration of Computational and Experimental Methodologies for Comprehensive Understanding

A synergistic approach that combines computational modeling with experimental validation is crucial for a deep and comprehensive understanding of this compound. appleacademicpress.com This integrated strategy allows for the rational design of experiments and the accurate interpretation of results.

Key areas for future integration include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict molecular geometries, electronic structures, and spectroscopic properties. These calculations can provide insights into how structural modifications will affect the molecule's behavior, guiding the synthesis of new derivatives.

Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound in different environments (e.g., solvents, polymer matrices) to understand intermolecular interactions and predict bulk material properties.

Feedback Loops: Establishing a tight feedback loop where computational predictions are used to design experiments. The experimental results, in turn, are used to validate and refine the computational models, leading to increasingly accurate predictive power. researchgate.net

This deep integration will not only accelerate the pace of discovery but also provide a fundamental understanding of the structure-property relationships governing the behavior of this compound, enabling its full potential to be realized across various scientific and technological domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.